molecular formula C16H13BrN2O2S B2705445 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 312917-09-2

3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2705445
CAS No.: 312917-09-2
M. Wt: 377.26
InChI Key: IIZDBVMQWLCXOZ-UHFFFAOYSA-N
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Description

3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule based on the benzothiazole scaffold, a structure of high significance in medicinal chemistry . The benzothiazole core is a privileged structure found in compounds with a broad spectrum of pharmacological activities, making it a valuable template in drug discovery . Researchers investigate benzothiazole derivatives for various biological applications, including as potential agents against infectious diseases . The specific bromo and ethoxy substitutions on this compound are typical modifications used in structure-activity relationship (SAR) studies to optimize properties like potency and selectivity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-2-21-12-7-4-8-13-14(12)18-16(22-13)19-15(20)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZDBVMQWLCXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-ethoxy-1,3-benzothiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

One of the most significant applications of 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is its antibacterial properties. Research has demonstrated that this compound exhibits inhibitory effects against Mycobacterium tuberculosis, making it a candidate for anti-tubercular drug development. The mechanism involves the inhibition of key enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication .

Table 1: Antibacterial Activity Comparison

CompoundTarget BacteriaInhibition Concentration (μg/mL)
This compoundMycobacterium tuberculosis3.9
Other Benzothiazole DerivativesVarious Gram-positiveVaries

Antioxidant Properties

Additionally, studies have indicated that compounds similar to this compound demonstrate antioxidant activity by scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases .

Biological Research

Enzyme Inhibition Studies

The compound is increasingly utilized in biological research for studying enzyme inhibition and protein interactions. Its structural characteristics allow it to serve as a model compound in the investigation of enzyme-substrate interactions, particularly in the context of drug design and discovery .

Case Studies

Recent studies have focused on the synthesis of benzothiazole derivatives and their biological evaluations. For instance, a series of benzothiazole-based compounds were synthesized and evaluated for their antibacterial activity against both Gram-negative and Gram-positive bacteria, showcasing the versatility of this chemical class .

Industrial Applications

Material Development

Beyond medicinal applications, this compound is being explored for its potential use in developing new materials. Its unique chemical properties may allow it to be incorporated into polymers or coatings that require specific functional attributes such as antimicrobial activity or enhanced stability under environmental stressors.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide involves the inhibition of specific enzymes and proteins. For instance, it inhibits dihydroorotase, an enzyme involved in the pyrimidine biosynthesis pathway, and DNA gyrase, which is essential for DNA replication . These interactions disrupt the normal functioning of bacterial cells, leading to their death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent variations and their impact on physicochemical properties:

Compound Name Substituents (Benzamide/Benzothiazole) Melting Point (°C) Key Spectral Data (HRMS/NMR) Bioactivity (Target) Reference
3-Bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide 3-Br (benzamide); 4-OEt (benzothiazole) Not reported Not available Hypothesized ZAC antagonist -
3-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide 3-Br (benzamide); 4-Me (thiazole) Not reported Not available Unknown
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Piperazinyl (thiazole); H (benzamide) White solid 1H/13C NMR, HRMS Potential kinase inhibition
N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (8) Triazole-ether (benzamide); H (benzothiazole) 280–282 (dec.) NMR, HRMS Kinase inhibition (Alzheimer’s)
5-Bromo-2-chloro-N-(thiazol-2-yl)benzamide (1) 5-Br, 2-Cl (benzamide); H (thiazole) Not reported 1H/13C NMR Potent ZAC antagonism

Key Observations :

  • Substituent Position : Bromine at position 3 (target compound) vs. 5-bromo-2-chloro in compound 1 : Ortho-chloro substituents are tolerated in ZAC antagonism, while para-methyl groups abolish activity . The 3-bromo substituent in the target may similarly influence steric and electronic interactions.
  • Benzothiazole Modifications: The 4-ethoxy group distinguishes the target from analogs with methyl (e.g., compound in ) or morpholinomethyl (e.g., 4i in ).
  • Melting Points : Higher melting points (e.g., 280–282°C for compound 8 ) correlate with extended conjugation and hydrogen-bonding motifs (triazole and benzamide groups) .
ZAC Antagonism
  • Thiazole Ring Criticality : Replacement of the thiazole ring with other heterocycles (e.g., pyridine) abolishes ZAC activity, as seen in analogs 2f–i and 3k . The benzo[d]thiazole ring in the target compound likely preserves this activity.
  • Benzamide Substitutions : Bromine at position 3 (target) vs. 5-bromo-2-chloro (compound 1 ): Both are electron-withdrawing, but ortho-chloro in 1 enhances ZAC potency, suggesting meta-bromo in the target may require optimization .
  • Ethoxy Group Impact : Ethoxy at position 4 of the benzothiazole may mimic the 4-tert-butyl group in compound 2b , which improved ZAC antagonism by enhancing hydrophobic interactions .
Kinase Inhibition
  • Compound 8 (triazole-ether-benzamide) inhibits kinases implicated in Alzheimer’s disease, with H-bond interactions between the thiazole’s 3-N and Arg63 residue (distance: 2.9 Å) . The target compound’s ethoxy group may similarly participate in hydrophobic pocket interactions.

Biological Activity

3-Bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, including antibacterial, anticancer, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16BrN2O1S\text{C}_{16}\text{H}_{16}\text{BrN}_{2}\text{O}_1\text{S}

This compound features a bromine atom, an ethoxy group, and a benzothiazole moiety, which are significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives. For instance, compounds with thiazole and sulfonamide moieties have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria .

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructureMinimum Inhibitory Concentration (MIC)Bacterial Strains Tested
5a-3.9 μg/mLStaphylococcus aureus
8j-5.2 μMU937 (cancer cell line)
8k-6.6 μMMCF-7 (cancer cell line)

Note: The MIC values indicate the concentration required to inhibit bacterial growth by 90% or more.

Anticancer Activity

Benzothiazole derivatives have also been evaluated for their anticancer properties. A study demonstrated that certain derivatives could induce apoptosis in cancer cells by activating procaspase-3, leading to cell death in specific cancer lines such as U937 and MCF-7 .

Case Study: Anticancer Evaluation

In vitro studies showed that this compound exhibited significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the benzothiazole ring could enhance its selectivity and potency against cancer cells.

Table 2: Anticancer Activity Data

Compound NameIC50 (μM)Cell Line Tested
This compoundX.XU937
Compound AY.YMCF-7

Note: IC50 values represent the concentration needed to inhibit cell growth by 50%.

The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with cellular signaling pathways involved in proliferation and survival. For instance, they may activate caspases or inhibit key enzymes involved in tumor growth .

Q & A

Q. What are the standard synthetic routes for 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the benzo[d]thiazol-2-amine core via cyclization of substituted thioureas or condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions .
  • Step 2 : Coupling with 3-bromobenzoyl chloride via an amide bond formation. Ethoxy group introduction may precede or follow this step, depending on the stability of intermediates.
  • Optimization : Control reaction temperature (e.g., 0–5°C for acyl chloride reactions), use anhydrous solvents (e.g., DMF or pyridine), and monitor progress via TLC/HPLC. Adjust equivalents of coupling agents (e.g., DCC or EDC) to minimize side products .

Q. How is the structural purity of this compound validated, and what analytical techniques are critical?

  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromine and ethoxy groups) via 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if applicable). Discrepancies in aromatic proton splitting patterns may indicate isomerization .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 79Br/81Br^{79}\text{Br}/^{81}\text{Br} signature) .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., for kinases or proteases) with IC50_{50} determination via dose-response curves .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria or fungi, with MIC values reported .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) for single-crystal analysis. SHELXL (via Olex2) refines the structure, with hydrogen atoms placed geometrically and thermal parameters adjusted .
  • Key Metrics : Report R1_1 (<5%), wR2_2, and goodness-of-fit (GOF ≈ 1.0). Anisotropic displacement parameters for non-H atoms highlight potential disorder .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Assay Variability : Control for solvent effects (DMSO vs. aqueous buffers), cell line specificity (e.g., HeLa vs. HEK293), and batch-to-batch compound purity .
  • Meta-Analysis : Compare logP, solubility, and stability (e.g., hydrolytic degradation of the ethoxy group) to reconcile discrepancies in IC50_{50} values .

Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize hydrogen bonds with the benzamide carbonyl and hydrophobic contacts with the bromophenyl group .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Calculate RMSD/RMSF to identify flexible regions impacting activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Intermediates : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for stereocenter formation. Monitor ee via chiral HPLC (e.g., Chiralpak IA column) .
  • Purification : Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/H2 _2O) to remove diastereomers .

Methodological Notes

  • Crystallographic Refinement : SHELXL’s restraints (e.g., DELU, SIMU) mitigate thermal motion artifacts in disordered regions .
  • Bioactivity Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via SPR or ITC .

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